molecular formula C27H45NO4 B1246468 Esculeogenin B

Esculeogenin B

Cat. No. B1246468
M. Wt: 447.6 g/mol
InChI Key: AGNQTDBSAUJBFO-JCEQVCBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculeogenin B is a natural product found in Solanum lycopersicum with data available.

Scientific Research Applications

1. Immunomodulatory Effects

Esculeogenin B (Esg-B), a component of esculeoside B found in tomato juice, has been demonstrated to possess immunomodulatory properties. It can decrease hyaluronidase activity and suppress mouse CD4+ T lymphocyte activation. This suppression includes reducing cytokine secretion and mRNA expression of Th2-relevant interleukin-4 (IL-4) and Th1-relevant interferon-gamma (IFN-γ), thus modulating the differentiation of Th2, Th1, and Treg subunits (Zhou et al., 2022).

2. Anti-Inflammatory Properties

A study on the anti-inflammatory capabilities of esculentoside B (EsB) revealed its potential in inhibiting the inflammatory response in LPS-triggered murine macrophage RAW 264.7 cells. EsB was effective in suppressing nitric oxide production, gene, and protein expression of inducible nitric oxide synthase and cyclooxygenase-2, and reducing pro-inflammatory cytokines (Abekura et al., 2019).

3. Biochemical Characterization

This compound has been biochemically characterized as a steroidal alkaloid glycoside from ripe tomatoes. This sapogenol has a unique structure, distinguishing it from other compounds in the same class, which could influence its biological activities (Yoshizaki et al., 2005).

4. Potential in Dermatological Applications

In another study, esculeogenin A, a related compound, showed significant inhibition of hyaluronidase activity in vitro and amelioration of mouse experimental dermatitis, suggesting potential dermatological applications for this compound as well (Zhou et al., 2016).

5. Insights into Molecular Targets

A review highlighted the pharmacological properties of esculentosides, including anti-inflammatory and anticancer activities. While this review focuses on esculentosides in general, it offers insights into the potential molecular targets and modes of action that might be applicable to this compound as well (Bailly & Vergoten, 2020).

6. Chemical Conversion Studies

Studies on the conversion of related compounds, like esculeoside A to this compound, provide insights into the chemical properties and potential applications of this compound in pharmaceutical and nutraceutical fields (El Aasr et al., 2008).

properties

Molecular Formula

C27H45NO4

Molecular Weight

447.6 g/mol

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,22R,24S)-20-(hydroxymethyl)-10,14,16-trimethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosane-7,22-diol

InChI

InChI=1S/C27H45NO4/c1-15-23-22(32-27(31)12-16(14-29)13-28-24(15)27)11-21-19-5-4-17-10-18(30)6-8-25(17,2)20(19)7-9-26(21,23)3/h15-24,28-31H,4-14H2,1-3H3/t15-,16-,17-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

AGNQTDBSAUJBFO-JCEQVCBNSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]6([C@H]1NC[C@H](C6)CO)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC6(C1NCC(C6)CO)O

synonyms

(5alpha,22S,23R,25S)-22,26-epimino-16beta,23-epoxy-3beta,23,27-trihydroxycholestane
esculeogenin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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